
N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C20H19ClN4O4S and its molecular weight is 446.91. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chloroacetamide Derivatives and Their Applications
Herbicide Research and Environmental Implications Chloroacetamide derivatives, such as alachlor and metolachlor, are primarily researched for their use as pre-emergent or early post-emergent herbicides in agriculture. These compounds help control annual grasses and broad-leaved weeds in various crops. Studies have investigated their adsorption, mobility, and efficacy in soil, highlighting the influence of soil properties on the herbicidal activity of these compounds (Peter & Weber, 1985). Further research has explored the reception and activity of these herbicides in different environmental conditions, such as the presence of wheat straw and irrigation, to understand their environmental impact and optimize their agricultural use (Banks & Robinson, 1986).
Pharmacological Studies While direct pharmacological applications of the specific chloroacetamide compound were not found, research into related compounds provides a window into the potential areas of interest. Chloroacetamide derivatives have been studied for their antimicrobial, anticancer, and anticonvulsant activities. For instance, certain derivatives have shown potential as anticancer agents against various cancer cell lines, highlighting the versatility of these compounds in drug development (Mohammadi-Farani, Heidarian, & Aliabadi, 2014). Additionally, modifications to the chloroacetamide scaffold have been explored to improve metabolic stability and reduce toxicity in pharmacological agents, which is crucial for developing safer and more effective treatments (Stec et al., 2011).
Metabolic and Toxicity Studies The metabolic pathways and potential toxicities of chloroacetamide herbicides have been extensively studied, providing insights into their environmental and health impacts. These studies have explored the comparative metabolism of chloroacetamide herbicides and their metabolites in human and animal models, offering valuable information on the risks and safe handling of these compounds (Coleman et al., 2000).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[2-[(2-methoxyphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O4S/c1-28-16-6-4-3-5-14(16)24-19(27)25-20-22-13(11-30-20)10-18(26)23-15-9-12(21)7-8-17(15)29-2/h3-9,11H,10H2,1-2H3,(H,23,26)(H2,22,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLQSDQVPDUJDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
methyl]cyclopropyl}-4-chlorobenzene](/img/structure/B2794429.png)
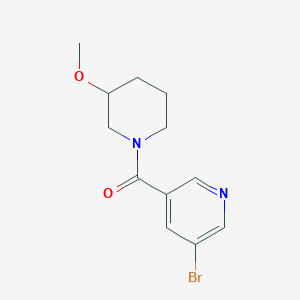
![N-(4-ethoxyphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2794434.png)
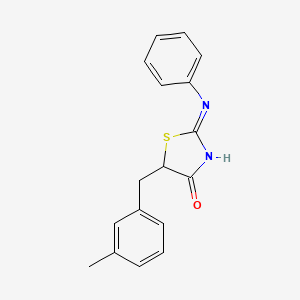
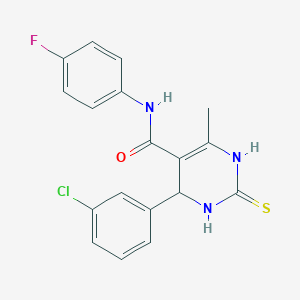
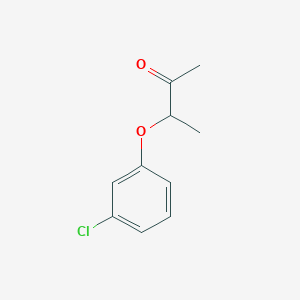
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2794439.png)
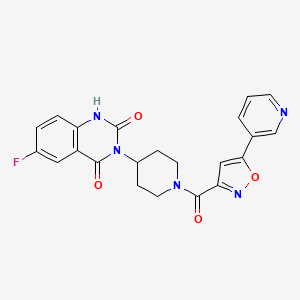
![N-(5-fluoro-2-methylphenyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2794442.png)
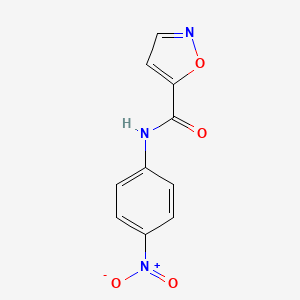

![Ethyl 5-[({[1-(2-pyrimidinyl)-4-piperidinyl]carbonyl}amino)methyl]-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2794445.png)
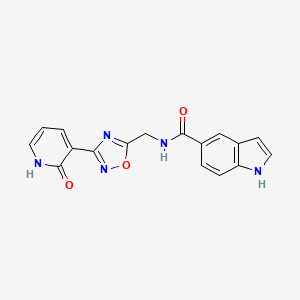
![3-[2-Oxo-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)ethyl]-1,3-benzoxazol-2-one](/img/structure/B2794449.png)
